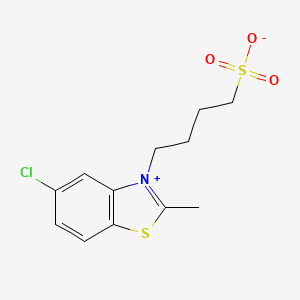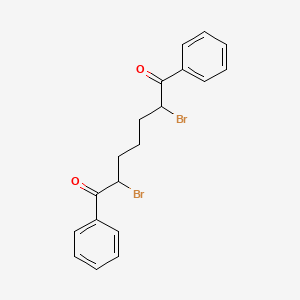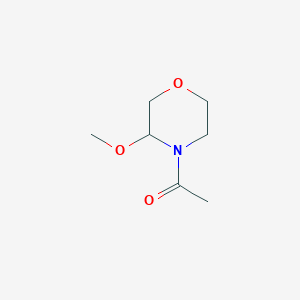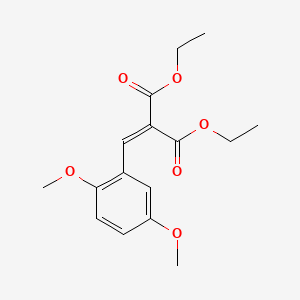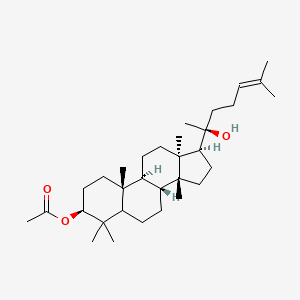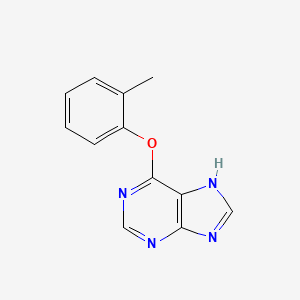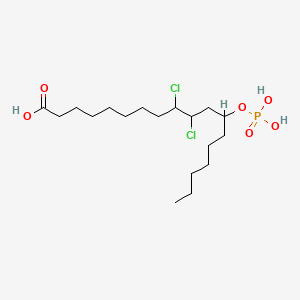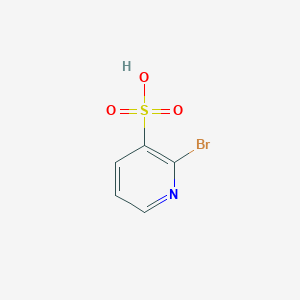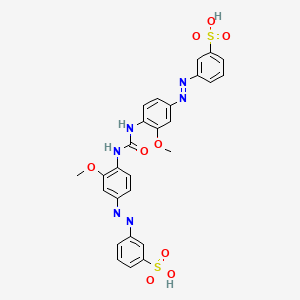
3,3'-(Carbonylbis(imino(3-methoxy-p-phenylene)azo))bis(benzenesulphonic) acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Carbonylbis(imino(3-methoxy-p-phenylene)azo))bis(benzenesulphonic) acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of azo groups, methoxy groups, and sulfonic acid groups, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Carbonylbis(imino(3-methoxy-p-phenylene)azo))bis(benzenesulphonic) acid typically involves the reaction of 3-methoxy-p-phenylenediamine with carbonyl compounds under specific conditions. The reaction is carried out in the presence of an oxidizing agent to form the azo linkage. The sulfonic acid groups are introduced through sulfonation reactions using reagents like sulfuric acid or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Carbonylbis(imino(3-methoxy-p-phenylene)azo))bis(benzenesulphonic) acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in redox reactions.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and sulfonating agents like sulfuric acid. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions can produce amines .
Aplicaciones Científicas De Investigación
3,3’-(Carbonylbis(imino(3-methoxy-p-phenylene)azo))bis(benzenesulphonic) acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent for proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,3’-(Carbonylbis(imino(3-methoxy-p-phenylene)azo))bis(benzenesulphonic) acid involves its interaction with specific molecular targets and pathways. The azo groups can participate in redox reactions, while the sulfonic acid groups can form strong ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-(Carbonylbis(imino(4-methoxy-p-phenylene)azo))bis(benzenesulphonic) acid
- 3,3’-(Carbonylbis(imino(3-ethoxy-p-phenylene)azo))bis(benzenesulphonic) acid
- 3,3’-(Carbonylbis(imino(3-methoxy-m-phenylene)azo))bis(benzenesulphonic) acid
Uniqueness
What sets 3,3’-(Carbonylbis(imino(3-methoxy-p-phenylene)azo))bis(benzenesulphonic) acid apart from similar compounds is its specific arrangement of functional groups, which imparts unique chemical and physical properties. This compound’s combination of methoxy, azo, and sulfonic acid groups allows for a wide range of chemical reactivity and applications .
Propiedades
Número CAS |
25712-08-7 |
|---|---|
Fórmula molecular |
C27H24N6O9S2 |
Peso molecular |
640.6 g/mol |
Nombre IUPAC |
3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C27H24N6O9S2/c1-41-25-15-19(32-30-17-5-3-7-21(13-17)43(35,36)37)9-11-23(25)28-27(34)29-24-12-10-20(16-26(24)42-2)33-31-18-6-4-8-22(14-18)44(38,39)40/h3-16H,1-2H3,(H2,28,29,34)(H,35,36,37)(H,38,39,40) |
Clave InChI |
LARRMQDVFRFBIE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)NC(=O)NC3=C(C=C(C=C3)N=NC4=CC(=CC=C4)S(=O)(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


